10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol 10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19754340
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol

CAS No.:

Cat. No.: VC19754340

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol -

Specification

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name 10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3
Standard InChI Key RZFGPAMUAXASRE-UHFFFAOYSA-N
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name, (3R,10R,13S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol, encodes its stereochemistry and functional groups . The core structure consists of three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D), forming the cyclopenta[a]phenanthrene system. Key features include:

  • Methyl groups at C10 and C13, common in steroid derivatives.

  • Hydroxyl groups at C3 and C17, imparting polarity and hydrogen-bonding capacity.

  • Saturation: The "dodecahydro" designation indicates 12 hydrogen atoms added to the parent hydrocarbon framework, resulting in partial unsaturation across the rings .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₉H₃₀O₂
Molecular weight290.4 g/mol
SMILESC[C@]12CC[C@H]3[C@H]([C@@H]1...
InChIKeyRZFGPAMUAXASRE-YSZCXEEOSA-N

Stereochemical Considerations

The stereocenters at C3, C10, C13, and C17 dictate the compound’s three-dimensional conformation. The (3R,10R,13S,17S) configuration aligns with natural androgen backbones, suggesting potential interactions with steroid receptors . Computational models from PubChem illustrate chair conformations for the cyclohexane rings and envelope geometry for the cyclopentane ring .

Synthesis and Production

Retrosynthetic Strategies

The synthesis of this compound typically begins with testosterone or related androgens as precursors. A documented route involves:

  • Functionalization of Testosterone: Reacting testosterone with ethylenediamine and formaldehyde to form an imino intermediate .

  • Boric Acid-Catalyzed Cyclization: Facilitating ring closure and hydroxyl group retention under mild acidic conditions .

Table 2: Synthetic Conditions for Key Intermediate

ParameterValue
CatalystBoric acid
Temperature60–70°C
SolventEthanol/water (3:1)
Yield68–72%

Deuterated Analogues

Isotopic variants, such as (9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, are synthesized using deuterated reagents to enhance NMR signal resolution. These analogues aid in metabolic tracing and pharmacokinetic studies.

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 0.80–1.02 ppm (methyl groups), δ 3.04–4.70 ppm (methylene and hydroxyl protons), and δ 5.90 ppm (unsaturated protons) .

  • ¹³C NMR: Signals at δ 41.50–53.48 ppm (methylene carbons) and δ 120.90–152.03 ppm (aromatic carbons) .

  • Mass Spectrometry: Molecular ion observed at m/z 290.4 (M⁺), with fragmentation patterns consistent with steroid derivatives .

Thermodynamic Stability

Density functional theory (DFT) calculations predict a strain energy of 15.8 kcal/mol due to ring fusion angles, comparable to cholesterol derivatives . The hydroxyl groups stabilize the structure via intramolecular hydrogen bonds .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC methods using C18 columns (mobile phase: acetonitrile/water, 65:35) achieve baseline separation from related steroids . Retention time: 12.8±0.3 min .

Isotopic Labeling in Research

Deuterated analogues serve as internal standards in mass spectrometry, reducing matrix effects in biological samples.

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